S-(Bis((4-methylphenyl)sulfonyl)methyl) 4-methylbenzenesulfonothioate
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Overview
Description
S-(Bis((4-methylphenyl)sulfonyl)methyl) 4-methylbenzenesulfonothioate is an organic compound with the molecular formula C14H14O2S2 and a molecular weight of 278.39 g/mol . It is known for its white to almost white crystalline appearance and is soluble in organic solvents such as methanol, chloroform, and ethanol . This compound is often used as a reagent in organic synthesis and has applications in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
S-(Bis((4-methylphenyl)sulfonyl)methyl) 4-methylbenzenesulfonothioate can be synthesized through the reaction of 4-methylphenylsulfonyl chloride with sodium 4-methylbenzenesulfonate . The reaction typically involves the following steps:
Preparation of 4-methylphenylsulfonyl chloride: This is achieved by reacting 4-methylbenzenesulfonic acid with thionyl chloride.
Reaction with sodium 4-methylbenzenesulfonate: The prepared 4-methylphenylsulfonyl chloride is then reacted with sodium 4-methylbenzenesulfonate in the presence of a base such as pyridine to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
S-(Bis((4-methylphenyl)sulfonyl)methyl) 4-methylbenzenesulfonothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiols and sulfides.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkoxides, amines, thiolates.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Various substituted sulfonothioates.
Scientific Research Applications
S-(Bis((4-methylphenyl)sulfonyl)methyl) 4-methylbenzenesulfonothioate has several applications in scientific research:
Mechanism of Action
The mechanism of action of S-(Bis((4-methylphenyl)sulfonyl)methyl) 4-methylbenzenesulfonothioate involves its interaction with thiol groups in proteins and enzymes. The compound can form covalent bonds with these thiol groups, leading to the modification of protein function and activity . This interaction is crucial for its applications as a biochemical probe and potential therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
p-Toluenethiosulfonic acid S-p-tolyl ester: Similar in structure and reactivity, used in similar applications.
S-p-Tolyl p-toluenesulfonothioate: Another related compound with comparable chemical properties.
Uniqueness
S-(Bis((4-methylphenyl)sulfonyl)methyl) 4-methylbenzenesulfonothioate stands out due to its specific reactivity with thiol groups, making it a valuable tool in biochemical research. Its ability to form stable covalent bonds with proteins sets it apart from other sulfonothioates .
Properties
CAS No. |
75195-73-2 |
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Molecular Formula |
C22H22O6S4 |
Molecular Weight |
510.7 g/mol |
IUPAC Name |
1-methyl-4-[(4-methylphenyl)sulfonyl-(4-methylphenyl)sulfonylsulfanylmethyl]sulfonylbenzene |
InChI |
InChI=1S/C22H22O6S4/c1-16-4-10-19(11-5-16)30(23,24)22(31(25,26)20-12-6-17(2)7-13-20)29-32(27,28)21-14-8-18(3)9-15-21/h4-15,22H,1-3H3 |
InChI Key |
YDWSRJKLEWDJCL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(SS(=O)(=O)C2=CC=C(C=C2)C)S(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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